4-(Bromomethyl)cubane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of cubane derivatives, including 4-(Bromomethyl)cubane-1-carboxylic acid, involves multiple steps that can lead to various functionalized compounds. For instance, the oxidation of 4-bromo-1-hydroxymethylcubane with the 2,2,6,6-tetramethylpiperidine-N-oxyl-trichloroisocyanuric acid-sodium bicarbonate system affords corresponding aldehydes, which are precursors to carboxylic acids like this compound (Shastin et al., 2006).
Molecular Structure Analysis
The cubane core's molecular structure is notable for its cubic framework, making it a subject of structural analysis. Studies on cubane derivatives, such as 1,4-dicarboxylic acid and its esters, reveal insights into the impact of substituents on the cubane geometry and the overall molecular structure (Eremenko et al., 1994).
Chemical Reactions and Properties
Cubane derivatives undergo various chemical reactions, highlighting the reactivity of the cubane core. For example, radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated cubanes, demonstrating the compound's reactivity towards halogenation and the potential for further functionalization (Křížková et al., 2023).
Physical Properties Analysis
The physical properties of cubane derivatives are influenced by their molecular structure. The cubic structure of cubane contributes to the compound's high density and melting point, as well as its solubility in organic solvents. The synthesis and characterization of polyamides based on cubane-1,4-dicarboxylic acid, for instance, provide insights into the solubility and thermal properties of these materials (Kakuchi et al., 1997).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity and the ability to undergo various chemical transformations. The homolytic reactions of cubanes, generating cubyl and cubylcarbinyl radicals, illustrate the compound's reactivity and potential for synthesis of novel derivatives (Della et al., 1992).
Scientific Research Applications
Thermal Transformations
The thermal degradation of cubane derivatives, including 1,4-cubanedicarboxylic acid, has been studied. These derivatives undergo a biradical reaction mechanism, and the presence of carboxyl groups influences the rate of isomerization. Bromine substituents, however, have minimal effect on the rate of cubane thermolysis, leading to cyclooctatetraene derivatives (Prokudin et al., 2005).
Crystal and Molecular Structure Analysis
The structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate has been analyzed, revealing the flexibility of the cubane skeleton in response to its steric and electronic environment. This study provides insight into the orientation of carboxylic acid groups in relation to the cubane skeleton, influencing bond lengths and hydrogen bonding patterns (Butcher et al., 1997).
Synthesis Methods
4-Bromocubane-1-carbaldehyde has been synthesized through oxidation and reduction processes, highlighting methods for functionalizing cubane derivatives. Such processes are integral to understanding and exploring the chemical behavior of cubane derivatives in various scientific applications (Shastin et al., 2006).
Cage Opening and Rearrangement
The study of cubane derivatives has shown a propensity for cage opening/rearrangement under certain conditions. For instance, 1-iodocubane-4-carboxaldehyde undergoes thermal decay to form various benzoic derivatives, demonstrating the potential for chemical transformations in cubane-based compounds (Heaphy et al., 2011).
Catalytic Applications
Cubane-type cluster complexes have been used as catalysts in chemical reactions. For example, the PdMo3S4 cubane-type cluster catalyzes the addition of carboxylic acids to acetylenes, indicating the potential of cubane derivatives in catalytic processes (Wakabayashi et al., 1995).
Advanced Material Applications
Cubane derivatives have been utilized in creating advanced materials like Zn–Al layered double hydroxides. The integration of cubane-1,4-dicarboxylate anions into such materials demonstrates the versatility of cubane derivatives in material science (Rad & Rezvani, 2015).
Thermochemical Studies
Cubane-1,4-dicarboxylic acid and its derivatives have been the subject of thermochemical studies. These studies provide insights into the enthalpies of combustion and formation, contributing to a deeper understanding of the energy dynamics in cubane derivatives (Avdonin et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUROMPFECPQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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